molecular formula C9H8N2O2S2 B13315561 Methyl 2-amino-5-(thiophen-3-YL)-1,3-thiazole-4-carboxylate

Methyl 2-amino-5-(thiophen-3-YL)-1,3-thiazole-4-carboxylate

Cat. No.: B13315561
M. Wt: 240.3 g/mol
InChI Key: MBHWJIDNLVSKOQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-(thiophen-3-YL)-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a thiophene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both thiazole and thiophene rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5-(thiophen-3-YL)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophene-3-carboxylic acid with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(thiophen-3-YL)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

Methyl 2-amino-5-(thiophen-3-YL)-1,3-thiazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-(thiophen-3-YL)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-(thiophen-2-YL)-1,3-thiazole-4-carboxylate
  • Methyl 2-amino-5-(furan-3-YL)-1,3-thiazole-4-carboxylate
  • Methyl 2-amino-5-(pyridin-3-YL)-1,3-thiazole-4-carboxylate

Uniqueness

Methyl 2-amino-5-(thiophen-3-YL)-1,3-thiazole-4-carboxylate is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This positioning can enhance its potential as a pharmacophore in drug design and its utility in material science applications.

Properties

Molecular Formula

C9H8N2O2S2

Molecular Weight

240.3 g/mol

IUPAC Name

methyl 2-amino-5-thiophen-3-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C9H8N2O2S2/c1-13-8(12)6-7(15-9(10)11-6)5-2-3-14-4-5/h2-4H,1H3,(H2,10,11)

InChI Key

MBHWJIDNLVSKOQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)C2=CSC=C2

Origin of Product

United States

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